molecular formula C24H21NO6 B6528045 3-(3,4-dimethoxyphenyl)-9-[(furan-2-yl)methyl]-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one CAS No. 946292-92-8

3-(3,4-dimethoxyphenyl)-9-[(furan-2-yl)methyl]-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No. B6528045
CAS RN: 946292-92-8
M. Wt: 419.4 g/mol
InChI Key: MPLVCDKCOOHUIK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The compound likely has a complex 3D structure due to the presence of multiple ring systems. The electron-donating methoxy groups on the phenyl ring could have significant effects on the compound’s reactivity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions at the carbonyl group of the oxazinone ring or at the furan ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. The presence of multiple ring systems and polar groups in this compound suggest that it may have a relatively high boiling point and may be soluble in polar solvents .

Future Directions

Future research could involve synthesizing this compound and studying its properties in more detail. Potential applications could be explored based on the compound’s reactivity and interactions with biological targets .

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-9-(furan-2-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO6/c1-27-21-8-5-15(11-22(21)28-2)18-10-16-6-7-20-19(23(16)31-24(18)26)13-25(14-30-20)12-17-4-3-9-29-17/h3-11H,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLVCDKCOOHUIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC3=C(C4=C(C=C3)OCN(C4)CC5=CC=CO5)OC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-dimethoxyphenyl)-9-(furan-2-ylmethyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

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